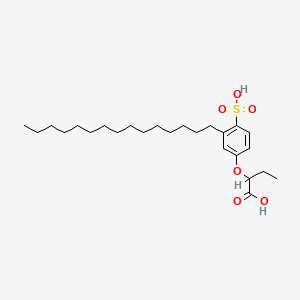
Butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- is an organic compound with the molecular formula C25H42O6S It is characterized by a complex structure that includes a butanoic acid moiety, a pentadecyl chain, and a sulfophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- typically involves multiple steps. One common method includes the sulfonation of phenol followed by the alkylation with a pentadecyl chain. The final step involves the esterification with butanoic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- may involve large-scale reactors and continuous flow processes. The use of advanced separation techniques such as distillation and crystallization ensures the isolation of the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced products.
Substitution: The sulfophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, nucleophiles such as amines and thiols
Major Products
The major products formed from these reactions include sulfonic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Investigated for its potential role in biological systems, including its interactions with cellular membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- involves its interaction with molecular targets such as enzymes and cellular membranes. The sulfophenoxy group can interact with specific receptors, leading to various biological effects. The pentadecyl chain enhances the compound’s lipophilicity, facilitating its incorporation into lipid bilayers and affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, 2-(4-sulfophenoxy)-: Lacks the pentadecyl chain, resulting in different chemical and biological properties.
Hexanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)-: Contains a longer aliphatic chain, affecting its solubility and reactivity.
Octanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)-: Similar structure but with an even longer chain, leading to distinct physical and chemical characteristics.
Uniqueness
Butanoic acid, 2-(3-pentadecyl-4-sulfophenoxy)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pentadecyl chain and the sulfophenoxy group makes it particularly versatile for various applications in research and industry.
Propriétés
Numéro CAS |
63512-58-3 |
|---|---|
Formule moléculaire |
C25H42O6S |
Poids moléculaire |
470.7 g/mol |
Nom IUPAC |
2-(3-pentadecyl-4-sulfophenoxy)butanoic acid |
InChI |
InChI=1S/C25H42O6S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-21-20-22(31-23(4-2)25(26)27)18-19-24(21)32(28,29)30/h18-20,23H,3-17H2,1-2H3,(H,26,27)(H,28,29,30) |
Clé InChI |
BMTHSYMGDTZVLF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(CC)C(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















